Furfuranol-d2

Description

Significance of Stable Isotope Labeling in Contemporary Chemical Research

Stable isotope labeling is a fundamental technique in contemporary chemical research, providing invaluable tools for elucidating complex chemical and biological processes. Unlike radioactive isotopes, stable isotopes such as deuterium (B1214612) ( or D), carbon-13 (), and nitrogen-15 (B135050) () are non-radioactive, making them suitable for studies requiring long-term tracing or investigations within biological systems without the associated hazards of radioactivity. nih.govfishersci.ca The incorporation of stable isotopes into molecules allows researchers to track the movement, transformation, and interaction of labeled compounds with high precision. nih.gov This is particularly useful in fields such as metabolic flux analysis, where the behavior of labeled molecules offers insights into cellular metabolism and biochemical pathways. nih.govfishersci.ca Stable isotope labeling enhances the specificity of analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can differentiate labeled compounds based on their mass difference or nuclear properties, respectively. fishersci.cafishersci.canih.gov These techniques are crucial for metabolite identification and quantitative analysis in various scientific disciplines, including proteomics, metabolomics, environmental analysis, and food science. fishersci.cafishersci.canih.gov The ability to accurately measure the concentration and fate of labeled compounds is essential for understanding chemical processes and evaluating potential drug candidates. nih.gov

Role of Deuterated Organic Compounds in Elucidating Molecular Transformations and Dynamics

Deuterated organic compounds play a significant role in chemical research, particularly in understanding molecular transformations and dynamics. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, introduces a kinetic isotope effect due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. nih.govnih.govwikipedia.org This difference in bond strength can be exploited to study reaction mechanisms and kinetics, providing insights into the rate-determining steps and transition states of chemical reactions. nih.govnih.gov Deuterium labeling serves as a powerful tracer in various studies, allowing scientists to follow the pathway of a molecule through a reaction or a biological system. fishersci.canih.gov This is particularly relevant in drug metabolism and pharmacokinetics (DMPK) research, where deuterium labeling can help delineate metabolic pathways, assess bioavailability, and investigate drug interactions. nih.gov The increased metabolic stability often observed in deuterated molecules can lead to improved pharmacokinetic properties, such as reduced clearance rates and extended half-lives. nih.govnih.gov Furthermore, deuterated compounds are widely used as internal standards in quantitative analytical techniques like MS and NMR, enabling the precise measurement of target analytes in complex mixtures. nih.govwikipedia.org They are also valuable in elucidating biosynthetic pathways and can even influence the selectivity of certain reactions. nih.govwikipedia.org The application of deuteration extends to the study of molecular systems using techniques like neutron scattering and Fourier-transform infrared spectroscopy, where isotopic substitution can alter intramolecular vibrations and intermolecular interactions.

Overview of Deuterated Furan (B31954) Derivatives in Advanced Academic Inquiry

Furan derivatives are a class of heterocyclic organic compounds that are prevalent in nature and hold significant interest in academic inquiry due to their diverse applications as building blocks in synthesis and their presence in biologically active compounds. Deuterated furan derivatives, incorporating deuterium atoms into the furan ring or its substituents, are of particular interest in advanced academic research. These labeled compounds serve as valuable probes for studying the chemical behavior and transformations of the furan core and its related structures.

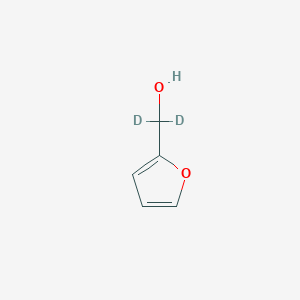

One such deuterated furan derivative is Furfuranol-d2, which is a deuterated form of furfuryl alcohol (furan-2-ylmethanol). Furfuryl alcohol itself is an important compound derived from renewable biomass and is used in various applications, including the synthesis of furan resins and as an intermediate in the production of other chemicals. The introduction of deuterium into furfuryl alcohol to form this compound allows researchers to utilize the principles of stable isotope labeling to investigate processes involving this specific furanol.

Structure

3D Structure

Properties

IUPAC Name |

dideuterio(furan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVYQJUAUNWIW-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480632 | |

| Record name | Furfuranol-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109930-25-8 | |

| Record name | Furfuranol-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Furfuranol D2

Strategic Approaches for Deuterium (B1214612) Incorporation in Furanol Systems

Deuterium incorporation into organic molecules, including furanol systems, relies on methodologies that facilitate the exchange of hydrogen isotopes. Two primary strategic approaches are hydrogen-deuterium exchange reactions and electrochemical deuteration techniques. These methods offer different pathways and conditions for introducing deuterium into specific positions within a molecule.

Electrochemical Deuteration Techniques

Electrochemical deuteration offers an alternative and often more environmentally friendly approach to introduce deuterium into organic molecules compared to traditional methods that may require harsh conditions or stoichiometric amounts of deuterated reagents. xmu.edu.cnxmu.edu.cnrsc.orgatamanchemicals.com This technique utilizes electrical energy to drive the deuteration reaction, typically in the presence of a deuterium source like D2O. xmu.edu.cnxmu.edu.cnrsc.orgatamanchemicals.com

Electrochemical deuteration can be achieved using transition metal-free systems, which is advantageous in terms of cost and potential metal contamination. xmu.edu.cnxmu.edu.cn These strategies often involve the direct reduction or oxidation of the organic substrate at an electrode in the presence of D2O, leading to the incorporation of deuterium. xmu.edu.cnxmu.edu.cnrsc.orgatamanchemicals.com

Research has explored transition metal-free electrochemical methods for the deuteration of various functional groups and molecular scaffolds. xmu.edu.cnxmu.edu.cn These methods can involve different electrode materials and electrolyte systems. The mechanism typically involves electron transfer to the substrate, generating reactive intermediates that abstract deuterium from D2O. xmu.edu.cnxmu.edu.cnatamanchemicals.com

Applying transition metal-free electrochemical deuteration to Furfuranol could involve setting up an electrochemical cell with appropriate electrodes and an electrolyte containing Furfuranol and D2O. By controlling the applied potential, it may be possible to promote the deuteration of the hydroxymethyl group. The feasibility and selectivity of such a process for Furfuranol-d2 would depend on the specific electrochemical conditions and the inherent reactivity of the C-H bonds in Furfuranol under those conditions.

A specific electrochemical deuteration technique involves the electrolysis of glucose in heavy water (D2O). researchgate.netxmu.edu.cn This method has been demonstrated for the deuteration of C(sp3)-H bonds in certain organic compounds. researchgate.netxmu.edu.cn In this process, glucose acts as a renewable substrate that is oxidized at the anode, while deuteration of the target organic molecule occurs at the cathode, utilizing deuterons generated from the electrolysis of D2O. researchgate.netxmu.edu.cn

Studies have shown that this approach can effectively introduce deuterium into C(sp3)-H bonds, offering a potentially cost-effective and sustainable method for deuteration. researchgate.netxmu.edu.cn For instance, the electrolysis of glucose-heavy water using a graphene oxide membrane reactor with specific catalysts has been reported to deuterate C(sp3)–H bonds in aromatic compounds with high deuterium incorporation and yield. researchgate.netxmu.edu.cn

Applying glucose-heavy water electrolysis to the synthesis of this compound would involve co-electrolyzing glucose and Furfuranol in a D2O-based electrolyte. The C(sp3)-H bonds of the hydroxymethyl group in Furfuranol could potentially be targeted for deuteration under these conditions. Further research would be required to determine the optimal electrochemical cell setup, electrode materials, and reaction parameters to achieve selective dideuteration of the hydroxymethyl group of Furfuranol using this method.

Transition Metal-Free Deuteration Strategies

Specific Deuteration Reagents and Precursors in Furan (B31954) Chemistry (e.g., DMF-d7 for furan-2-carbaldehyde-d)

A key step in accessing this compound is the synthesis of its likely precursor, furan-2-carbaldehyde-d (deuterated furfural). A well-documented method for achieving this involves the use of N,N-dimethylformamide-d7 (DMF-d7) as a specific deuteration reagent in an adapted Vilsmeier protocol, starting from furan. fishersci.secenmed.comwikipedia.org

In this adapted Vilsmeier reaction, furan reacts with a Vilsmeier-Haack reagent generated in situ from DMF-d7 and a chlorinating agent, such as oxalyl chloride ((COCl)2). fishersci.secenmed.comfishersci.it DMF-d7, with its deuterium atoms on both the formyl carbon and the methyl groups, serves as the source of the deuterated formyl group that is ultimately incorporated into the furan ring. fishersci.secenmed.comalfa-chemistry.comnih.gov The reaction proceeds via the formation of a Vilsmeier-Haack intermediate, which then formylates the activated furan ring. Subsequent workup introduces deuterium at the aldehyde position, yielding furan-2-carbaldehyde-d.

A specific protocol for the gram-scale synthesis of furan-2-carbaldehyde-d using furan, DMF-d7, and (COCl)2 has been reported. fishersci.secenmed.com In this method, furan and DMF-d7 are combined in a solvent like dichloromethane (B109758) (DCM) under inert conditions. fishersci.semdpi.com Oxalyl chloride in DCM is then added dropwise at a low temperature. fishersci.semdpi.com The reaction mixture is allowed to warm up and stirred, leading to the formation of furan-2-carbaldehyde-d. fishersci.semdpi.com

Detailed research findings on this synthesis indicate that the desired product, furan-2-carbaldehyde-d, can be obtained in a quantitative yield (99%). fishersci.secenmed.com Spectroscopic analysis, such as 1H-NMR, has confirmed a high degree of deuteration, exceeding 99%, and the purity of the product is typically greater than 96%. fishersci.secenmed.com

The synthesis of furan-2-carbaldehyde-d using DMF-d7 and (COCl)2 provides a crucial intermediate for the preparation of this compound. The subsequent step to obtain this compound from furan-2-carbaldehyde-d would likely involve a reduction of the aldehyde functional group to a primary alcohol, utilizing a deuterated reducing agent to incorporate deuterium at the hydroxymethyl position. While specific details of this reduction with deuterated reagents to produce this compound were not extensively detailed in the search results, the conversion of furfural (B47365) to furfuryl alcohol via hydrogenation is a known process. atamanchemicals.com

Detailed research findings for the synthesis of furan-2-carbaldehyde-d are summarized in the table below:

| Reactants | Deuteration Reagent | Chlorinating Agent | Solvent | Yield | Deuteration Degree | Purity |

| Furan | DMF-d7 | (COCl)2 | Dichloromethane | 99% | >99% | >96% |

Methodological Advancements in Deuterated Furanol Synthesis for Research Scale

Methodological advancements in the synthesis of deuterated furanols, including this compound, for research scale production focus on improving efficiency, yield, and isotopic purity. The optimization of the Vilsmeier protocol for the synthesis of furan-2-carbaldehyde-d, as discussed earlier, represents a significant advancement for accessing this key deuterated precursor on a gram scale. fishersci.secenmed.com This optimized method provides a more accessible route compared to some earlier reported strategies that suffered from multiple steps, expensive starting materials, or lower yields. mdpi.com

Beyond specific reaction optimizations, broader advancements in deuteration techniques are relevant to research-scale synthesis of deuterated furanols. The development of flow synthesis methods for deuterated aromatic compounds, for instance, offers advantages in terms of increased production throughput and enhanced reaction efficiency compared to traditional batch processes. tn-sanso.co.jp These flow systems can be particularly beneficial for hydrogen-deuterium exchange reactions conducted under demanding conditions, such as high temperatures and pressures, often involving heavy water (D2O) and catalysts like platinum on alumina. tn-sanso.co.jp While the direct application of flow synthesis specifically for the reduction of furan-2-carbaldehyde-d to this compound was not found in the provided snippets, the principles of flow chemistry for efficient deuteration are applicable to research-scale synthesis of various deuterated compounds, including furan derivatives. tn-sanso.co.jp

The development of new catalytic systems, such as transition metal catalysts or organocatalysts, for selective hydrogen-deuterium exchange in aldehydes also represents a relevant advancement in the field of deuterated compound synthesis at the research level. researchgate.net These methods aim to achieve high selectivity for deuteration at specific positions within a molecule. researchgate.net

These methodological advancements contribute to making deuterated furanols, such as this compound, more readily available for research purposes by providing more efficient and scalable synthetic routes.

Advanced Spectroscopic Elucidation of Deuteration in Furanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Furanols

NMR spectroscopy is a powerful tool for the structural characterization of organic molecules, and its sensitivity to the nuclear properties of different isotopes makes it particularly well-suited for studying deuterated compounds. The distinct resonance frequencies and coupling patterns of 1H and 2H nuclei provide detailed information about the molecular environment of these isotopes. scharlab.com

1H-NMR Analysis of Deuteration Degree and Positional Isomerism

1H-NMR spectroscopy is routinely used to determine the degree of deuteration and to identify the positions of deuterium (B1214612) incorporation in furanol systems. The absence or reduction in intensity of a 1H signal at a specific position in the spectrum of a deuterated sample, compared to its non-deuterated analogue, indicates the extent of deuterium substitution at that site. mdpi.com

For instance, in the analysis of deuterated furan (B31954) derivatives, the residual 1H resonance can be used to determine the degree of deuteration. mdpi.com Changes in the integration ratios of the remaining proton signals provide quantitative information about the percentage of hydrogen replaced by deuterium at various positions within the furan ring and the hydroxymethyl group.

Positional isomerism, where deuterium can be incorporated at different sites on the furan ring or in the hydroxymethyl group, can be elucidated by analyzing the chemical shifts and coupling patterns of the remaining 1H nuclei. mdpi.com Deuterium substitution affects the electronic environment of nearby protons, leading to subtle shifts in their resonance frequencies. Furthermore, coupling between protons and adjacent deuterons (H-D coupling) can sometimes be observed, although 1H-2H coupling constants are typically smaller and can lead to broadened or split signals compared to 1H-1H coupling. Analysis of these changes allows for the assignment of deuterium to specific positions.

13C-NMR Applications in Deuterated Furanol Structural Characterization

13C-NMR spectroscopy provides complementary information for the structural characterization of deuterated furanols. Carbon atoms directly bonded to deuterium exhibit distinct spectroscopic features compared to those bonded to hydrogen. The most notable effect is the appearance of a carbon signal as a multiplet due to coupling with deuterium (13C-2H coupling), whereas a carbon bonded to hydrogen would typically appear as a singlet in a proton-decoupled 13C spectrum. mdpi.com The multiplicity of the signal (e.g., a triplet for a CD group) and the magnitude of the coupling constant (1JCD) are indicative of the number of directly bonded deuterium atoms and provide insights into the local structure around the carbon center. mdpi.com

Furthermore, deuterium substitution can induce a "deuterium isotope shift" on the resonance frequencies of nearby carbon atoms. mdpi.com These small upfield shifts are dependent on the number and proximity of deuterium atoms and can be used to confirm the location of deuterium incorporation, even on carbons not directly bonded to deuterium. mdpi.com Comprehensive 13C-NMR analysis, including the examination of coupling patterns and isotope shifts, aids in unambiguously assigning the positions of deuterium within the furanol structure. mdpi.com

Table 1 illustrates typical 13C NMR data showing deuterium isotope shifts and coupling constants observed for a deuterated furan derivative (furan-2-carbaldehyde-d) compared to its non-deuterated analogue (furfural). mdpi.com

| Carbon Position | 13C Chemical Shift (Non-deuterated) (ppm) | 13C Chemical Shift (Deuterated) (ppm) | Deuterium Isotope Shift (Hz) | 13C-2H Coupling Constant (Hz) |

| C(1) (Aldehyde) | - | - | 20.6 | 1J = 27.3 |

| C(2) (Ring) | - | - | 2.4 | 2J = 4.5 |

Note: Data adapted from spectroscopic characterization of furan-2-carbaldehyde-d. mdpi.com

Advanced NMR Techniques for Isotopic Purity Assessment

Beyond basic 1H and 13C NMR, advanced techniques can be employed to assess the isotopic purity of deuterated furanols. Techniques like 2H NMR directly detect the deuterium nuclei, providing a clear spectrum that shows the positions where deuterium is present. mdpi.com This is particularly useful for confirming the intended deuteration sites and identifying any unintended incorporation.

Quantitative NMR (qNMR) methods can be adapted to determine the precise isotopic enrichment level at specific positions. researchgate.net While traditional qNMR focuses on quantifying the concentration of a compound, variations can be used to determine the ratio of deuterated to non-deuterated species at a given site by carefully integrating signals in both 1H and 2H spectra, often with the use of internal standards. researchgate.netrsc.org

Vibrational Spectroscopy for Isotopic Effects in Furfuranol-d2

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to changes in molecular bond vibrations. Isotopic substitution, such as the replacement of hydrogen with deuterium, significantly affects the mass of the atom involved in a vibration, leading to shifts in vibrational frequencies. This isotopic effect provides valuable information about the presence and location of deuterium in furanol systems.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy in Deuterated Furanol Research

ATR-IR spectroscopy is a convenient and effective technique for obtaining infrared spectra of various samples, including liquids and solids, with minimal sample preparation. nih.gov In the study of deuterated furanols, ATR-IR can reveal shifts in characteristic functional group vibrations due to deuterium incorporation.

The most significant shifts are typically observed for stretching and bending vibrations involving the substituted hydrogen/deuterium atom. For example, O-H stretching vibrations, typically found around 3200-3600 cm-1, will shift to lower frequencies (around 2300-2700 cm-1) when the hydrogen is replaced by deuterium (O-D stretching). Similarly, C-H stretching and bending modes will shift to lower frequencies upon deuteration (C-D stretching and bending). mdpi.comnih.gov

The presence of new bands or the disappearance/shifting of existing bands in the ATR-IR spectrum of this compound compared to non-deuterated Furfuranol provides direct evidence of deuterium incorporation and can help identify the functional groups that have been deuterated. mdpi.com ATR-FTIR is capable of resolving between protic water, singly deuterated water, and doubly deuterated water, suggesting its potential for quantifying deuterated species in furanol systems. nih.gov

Raman Spectroscopy for Bond Vibration Analysis in Deuterated Systems

Raman spectroscopy complements IR spectroscopy by probing different molecular vibrations and selection rules. Like IR, Raman spectroscopy is sensitive to isotopic substitution, and deuteration leads to predictable shifts in Raman band frequencies. mdpi.com

Raman spectra of deuterated furanols can show shifted bands corresponding to C-D and O-D stretching and bending vibrations, analogous to the shifts observed in IR. mdpi.com Additionally, changes in the furan ring breathing modes and other skeletal vibrations can occur due to the altered mass distribution and potential changes in coupling between vibrations upon deuteration. capes.gov.brnih.gov

Raman spectroscopy can be particularly useful for studying the vibrational modes of the furan ring itself and how these are affected by deuterium substitution at different ring positions or in attached groups. capes.gov.brresearchgate.net Comparative analysis of the Raman spectra of this compound and its non-deuterated counterpart allows for the identification of deuterium-induced spectral changes, contributing to the understanding of the molecule's vibrational dynamics and confirming the presence of deuterium at specific locations. mdpi.com The effect of isotopic substitution on vibrational and rotational transition frequencies yields valuable information about molecular structure. rsc.orgacs.org

Table 2 provides illustrative examples of vibrational frequency shifts observed in the IR and Raman spectra of furan-2-carbaldehyde upon deuteration of the aldehyde group. mdpi.com

| Vibration Type | Non-deuterated Frequency (cm-1) | Deuterated Frequency (cm-1) | Spectroscopic Method |

| C=O-H Stretching | 2847-2715 | - | ATR-IR |

| C=O-D Stretching | - | 2139-2080 | ATR-IR |

| C-H Deformation | 1473, 1466 | - | Raman |

| C-D Deformation | - | (Band absent at 1367 cm-1) | Raman |

Note: Data adapted from spectroscopic characterization of furan-2-carbaldehyde-d. mdpi.com

Mass Spectrometry (MS) for Isotopic Labeling Confirmation in Research Contexts

Mass spectrometry (MS) is a powerful analytical technique extensively used in research to confirm the incorporation of isotopic labels, such as deuterium, into organic molecules. wikipedia.org It detects the difference in an isotope's mass, allowing researchers to track the passage of an isotope through chemical reactions or metabolic pathways. wikipedia.org For deuterated compounds, MS analysis is critical for verifying successful synthesis and determining the degree and location of deuterium incorporation. This is of great importance for deuterium-labeled organic compounds used in various scientific research fields. nih.govresearchgate.net MS, particularly when combined with gas chromatography (GC/MS), is a widely used tool for analyzing such compounds. imreblank.ch The fragmentation pathways observed in mass spectra of isotopically labeled compounds can also provide insights into their formation mechanisms. imreblank.ch

High-Resolution Mass Spectrometry in Deuterated Furanol Analysis

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the analysis of deuterated furanols and similar compounds by providing accurate mass measurements that allow for the precise determination of elemental compositions and the differentiation of isotopologs. nih.govresearchgate.netnih.gov In the context of deuterated furanol analysis, HRMS is used to study the isotopic purity of deuterium-labeled organic compounds based on assigning and distinguishing the corresponding H/D (hydrogen-deuterium) isotopolog ions. nih.govresearchgate.net Techniques like Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) offer advantages such as rapidity, high sensitivity, and very low sample consumption for characterizing isotopic purity. nih.govresearchgate.net The high resolution of HRMS is essential for detecting the subtle mass differences between isotopomers and distinguishing overlapping isotopic patterns, particularly for complex molecules or mixtures. youtube.com Furthermore, HRMS coupled with tandem mass spectrometry (HRMS/MS) can provide more detailed information regarding the deuterium-labeled positions within the molecule through fragmentation analysis. nih.govresearchgate.netnih.gov This allows for a comprehensive understanding of the deuteration pattern, which is vital for mechanistic studies and quality control of labeled compounds. nih.govimreblank.ch

Isotope Dilution Mass Spectrometry (IDMS) Principles in Furanol Research

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a highly accurate and precise analytical technique for the quantitative determination of specific elements or molecules. ontosight.aiontosight.aiepa.gov Its principle involves the addition of a known amount of an isotopically enriched analogue, often referred to as a "spike," to the sample containing the naturally occurring analyte. ontosight.aiontosight.ai For furanol research involving deuterated analogues, a known quantity of a deuterated furanol (such as this compound) would be added to a sample containing the unlabeled furanol. The mixture is then analyzed by mass spectrometry, and the concentration of the analyte in the sample is calculated by comparing the ion intensities (isotope ratios) of the analyte and the isotopically enriched spike. ontosight.aiontosight.aiepa.gov

A key advantage of IDMS is that, provided isotopic equilibrium is achieved between the spike and the analyte, the accuracy of the measurement is not significantly affected by sample losses during preparation or by matrix effects, as both the analyte and the spike are subjected to the same processes. epa.govresearchgate.net This makes IDMS a robust method for quantitative analysis in complex matrices. ontosight.aiepa.gov IDMS is considered a primary method of measurement by metrological organizations due to its reliance on measuring isotope ratios and known constants, rather than depending on traditional calibration curves susceptible to variations in instrument sensitivity or sample recovery. epa.gov In the context of furanol research, IDMS utilizing deuterated furanols as internal standards can enable highly accurate quantification of furanols in various samples, supporting studies on their formation, metabolism, or presence in different matrices. americanlaboratory.comnih.govnih.gov

Mechanistic Investigations Via Kinetic Isotope Effects Kies with Furfuranol D2

Theoretical Framework of Kinetic Isotope Effects in Organic Reactions

Kinetic Isotope Effects (KIEs) are observed changes in the rate of a chemical reaction when an atom in the reactant is replaced by one of its isotopes. wikipedia.org This phenomenon arises primarily from the differences in the vibrational frequencies of isotopic bonds. wikipedia.orgprinceton.edugmu.edu Heavier isotopes form stronger bonds with lower vibrational frequencies and lower zero-point energies compared to their lighter counterparts. wikipedia.orggmu.edulibretexts.org This difference in zero-point energy between the reactant and the transition state leads to a difference in the activation energy for reactions involving different isotopes, consequently affecting the reaction rate. princeton.edugmu.edulibretexts.org The ratio of the rate constants for the reaction involving the lighter isotope (kL) to that involving the heavier isotope (kH), KIE = kL/kH, provides crucial information about the reaction mechanism. wikipedia.orgtestbook.com

Primary Kinetic Isotope Effects in Furanol Transformations

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgtestbook.com In the context of furanol transformations, a primary KIE would be expected if a C-H or O-H bond directly involving a hydrogen atom replaced by deuterium (B1214612) in Furfuranol-d2 is cleaved or formed during the slowest step of the reaction. The magnitude of a primary KIE is sensitive to the extent of bond breaking or formation at the transition state. princeton.edugmu.edu A large primary deuterium isotope effect (kH/kD typically between 1 and 7-8) libretexts.org suggests that the C-H or O-H bond is significantly stretched or broken in the transition state. For example, if the rate-determining step involved the cleavage of a C-H bond at a deuterated position in this compound, a substantial primary KIE would be observed, indicating the involvement of this bond breaking in the transition state.

Secondary Kinetic Isotope Effects and Their Mechanistic Implications

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position near the reactive center, but the bond to the isotopic atom is not broken or formed in the rate-determining step. wikipedia.orglibretexts.orgutdallas.edu Despite not being directly involved in bond making or breaking, the presence of an isotope can still influence the reaction rate through changes in vibrational modes, particularly bending vibrations, and electronic effects like hyperconjugation. princeton.edulibretexts.orgyoutube.comepfl.ch

SKIEs are typically smaller than primary KIEs, with deuterium SKIEs often ranging from 0.8 to 1.4 per deuterium atom. wikipedia.org They can be classified as alpha (α), beta (β), or gamma (γ) depending on the position of the isotopic substitution relative to the reaction center. libretexts.org For furanol transformations involving this compound, secondary isotope effects could arise from deuterium substitution adjacent to a carbon undergoing a change in hybridization during the reaction. For instance, a change from sp3 to sp2 hybridization at a carbon bearing deuterium can lead to a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse secondary KIE (kH/kD < 1). epfl.chnih.gov These effects provide valuable information about the electronic and steric environment at the transition state and changes in bonding and hybridization.

Deuterium Kinetic Isotope Effects (DKIEs) in Furanol Reaction Pathways

Deuterium Kinetic Isotope Effects (DKIEs) are the most commonly studied type of KIE due to the relatively large mass difference between hydrogen and deuterium (approximately twofold), which leads to significant differences in vibrational frequencies and thus more easily measurable isotope effects compared to heavier elements. wikipedia.orglibretexts.org In the study of furanol reaction pathways using this compound, DKIEs serve as a powerful diagnostic tool for understanding the step-by-step process of the reaction.

Elucidation of Rate-Determining Steps and Transition States

Measuring DKIEs at different positions in this compound can help pinpoint the rate-determining step (RDS) of a multi-step reaction. If a significant primary DKIE is observed for a specific deuterated position, it strongly suggests that the bond involving that deuterium atom is being broken or formed in the RDS. libretexts.orgsnnu.edu.cn Conversely, the absence of a significant primary KIE at a deuterated position indicates that the corresponding bond is not involved in the RDS.

Furthermore, the magnitude of the primary DKIE can provide insights into the structure of the transition state. A larger KIE generally implies a greater degree of bond cleavage in the transition state. princeton.edugmu.edu By comparing experimental KIEs with theoretical calculations, researchers can develop a more detailed picture of the transition state geometry and the extent of bond reorganization.

Secondary DKIEs, while smaller, also contribute to the understanding of the transition state. They can reveal changes in hybridization, steric interactions, and hyperconjugative effects that occur as the molecule progresses from reactants to the transition state. princeton.edulibretexts.orgyoutube.comepfl.ch

Influence of Deuteration on Reaction Rates and Selectivity

In reactions with competing pathways, deuteration can also affect selectivity. If one pathway involves the cleavage of a C-H (or O-H) bond at a deuterated position in the RDS, while another pathway does not, the deuterated substrate will react slower through the first pathway, potentially favoring the second pathway. This can lead to changes in the product distribution, providing further evidence for the involvement of specific bonds in different reaction channels.

Solvent Deuterium Isotope Effects in Furfuranol Chemistry

Solvent deuterium isotope effects (SDIEs) are observed when a reaction is carried out in a deuterated solvent (such as D2O or MeOD) compared to its protic analog (H2O or MeOH). libretexts.orgchem-station.com SDIEs can arise from various factors, including the solvent acting as a reactant, rapid exchange of labile protons on the substrate with the deuterated solvent, or differential solvation of the reactants and transition state by the protic and deuterated solvents. libretexts.orgchem-station.com

In the context of Furfuranol chemistry, SDIEs can provide information about reactions that involve proton transfer steps or are influenced by the solvation environment. For example, if a reaction of this compound involves a proton transfer in the rate-determining step, carrying out the reaction in D2O instead of H2O would likely result in a significant SDIE. mdpi.comsemanticscholar.org The magnitude and direction (normal or inverse) of the SDIE can help distinguish between different types of proton transfer mechanisms (e.g., specific acid catalysis vs. general acid catalysis). chem-station.commdpi.com Additionally, changes in the hydrogen bonding network between the solvent and this compound or the transition state can contribute to SDIEs, offering insights into the role of solvation in the reaction mechanism.

Temperature Dependence of Kinetic Isotope Effects in Furanol Systems

Studies involving furanol systems, such as the hydrodeoxygenation (HDO) of furfural (B47365) (FFR) to 2-methylfuran (B129897) (MF) via the intermediate furfuryl alcohol (FA), have employed deuterium to investigate reaction mechanisms and observe temperature dependence scielo.br. In such systems, the conversion of furfuryl alcohol can exhibit a significant kinetic isotope effect when deuterium is used, indicating that steps involving hydrogen/deuterium transfer or the breaking of C-H/C-D bonds are kinetically relevant scielo.br. The production of MF from FA has been shown to increase with increasing temperature scielo.br. Furthermore, mass spectrometry analysis of the products when the reaction is conducted in a deuterium atmosphere can reveal the incorporation of deuterium into the product, providing evidence for the steps where hydrogen atoms are added scielo.br. For instance, the observation of MF-d2 and MF-d3 species by mass spectrometry confirms the pathway involving hydrogen atom attachment to the furan (B31954) ring scielo.br. While specific numerical data on the temperature dependence of the KIE for this compound itself in various reactions might require detailed experimental studies, the principle of temperature-dependent KIEs is well-established and applicable to understanding the reaction profile of furanol derivatives. The temperature dependence can sometimes exhibit "anomalies," deviating from a simple monotonic relationship, which can be influenced by factors like potential barrier curvature and tunneling corrections capes.gov.br.

Quantum Mechanical Tunneling Contributions to Kinetic Isotope Effects

Quantum mechanical tunneling is a phenomenon where a particle can pass through an energy barrier even if it does not have sufficient classical energy to overcome it wikipedia.orgepfl.ch. This effect is particularly significant for light particles like hydrogen and its isotopes (deuterium and tritium) due to their wave-like nature wikipedia.orgepfl.chnih.gov. Tunneling can make a substantial contribution to the observed kinetic isotope effect, often leading to KIE values that are larger than predicted by semi-classical transition state theory alone wikipedia.orgepfl.chnih.govuchicago.edu.

The contribution of tunneling to the KIE is typically more pronounced at lower temperatures, where the probability of overcoming the activation barrier classically is reduced epfl.ch. Variable temperature KIE studies are a key experimental method for detecting and evaluating the extent of quantum mechanical tunneling in a reaction uchicago.edursc.orgnih.gov. Deviations from the expected linear relationship in Arrhenius plots of KIEs can indicate significant tunneling contributions anu.edu.au.

In furanol systems, particularly in reactions involving hydrogen transfer steps like the hydrogenolysis of furfuryl alcohol, quantum mechanical tunneling can play a role scielo.br. While Result scielo.br focuses on the mechanism and deuterium incorporation as revealed by KIEs and mass spectrometry without explicitly quantifying tunneling, the nature of hydrogen atom transfer in the proposed mechanism suggests that tunneling could be a contributing factor to the observed KIEs. Studies on other systems involving C-H bond activation and hydrogen transfer have demonstrated significant tunneling, which can be evident in variable temperature KIE data uchicago.edursc.org. The magnitude of the tunneling contribution is sensitive to the mass of the tunneling particle, leading to a larger effect for hydrogen compared to deuterium, thus increasing the H/D KIE epfl.chmdpi.com. Theoretical models, such as the canonical variational theory with tunneling corrections, are often employed to account for tunneling effects in KIE calculations mdpi.com.

Computational Approaches in Deuterated Furanol Research

Quantum Chemical Calculations for Deuterated Systems

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental tools for investigating the electronic structure and properties of molecules. For deuterated systems, these methods can account for the change in mass and its impact on molecular behavior.

Density Functional Theory (DFT) Applications for Molecular Structures and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT is computationally less demanding than some other high-level ab initio methods, making it suitable for studying larger molecular systems or exploring potential energy surfaces.

In the context of deuterated furanols, DFT can be applied to optimize molecular geometries, calculate bond lengths and angles, and determine the relative energies of different conformers. Studies on furan (B31954) derivatives and related systems have utilized DFT to understand molecular structures and interactions. For instance, DFT calculations have been employed to investigate the conversion of furfuryl alcohol to 2-methyl-furan on catalytic surfaces, providing insights into the role of Lewis acidity and the activation of the furan ring osti.gov. DFT has also been used in studies of furan-based systems to elucidate reaction mechanisms and understand factors influencing reactivity mdpi.com. The method is considered a valuable alternative to traditional ab initio methods for studying systems of biological interest, and it can be applied to calculate structural and electronic properties oup.comaps.org. DFT calculations can also be used to analyze complex situations related to hydrogen bonding and tautomerism mdpi.com.

DFT calculations are also essential for determining the energetic profiles of reactions involving deuterated species. By calculating the energies of reactants, transition states, and products, DFT can help predict reaction pathways and activation barriers. This is particularly relevant for understanding kinetic isotope effects, where differences in reaction rates between isotopologues are investigated computationally.

Ab Initio Methods in Deuterated Furanol Studies

Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that are derived directly from theoretical principles, without including experimental data in the calculation itself. These methods aim to solve the electronic Schrödinger equation for a molecular system. Examples include Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods.

Ab initio calculations can provide highly accurate descriptions of molecular properties. In the study of deuterated furanols and related systems, ab initio methods have been used to investigate electronic spectra and structural properties acs.orgscilit.com. For example, high-level ab initio calculations have been used in conjunction with photoabsorption spectroscopy to study the electronic spectrum of furan acs.org. Ab initio molecular dynamics, a type of ab initio method that simulates the motion of atoms over time, has been applied to study the conformational dynamics of furan and deuterated furan, revealing that deuteration can change the ring dynamics nih.gov. These methods are also used to calculate properties like vibrational frequencies and zero-point energies, which are crucial for understanding isotope effects acs.org. While computationally more expensive than DFT, ab initio methods can provide a benchmark for evaluating the accuracy of DFT results and are necessary for certain types of calculations, such as those involving excited states or highly correlated systems.

Molecular Dynamics Simulations and Vibrational Frequency Analysis of Deuterated Furanols

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By solving Newton's laws of motion for each atom, MD simulations can provide insights into the dynamic behavior of a system, including conformational changes, molecular interactions, and diffusion processes. For deuterated furanols, MD simulations can be used to study how isotopic substitution affects molecular motion and interactions in different environments, such as in solution or at interfaces. Ab initio molecular dynamics, which combines MD with ab initio calculations, has been used to study the temperature-driven conformational changes of the furan ring and the effect of deuteration on ring puckering nih.gov.

Vibrational frequency analysis is a computational technique used to calculate the normal modes of vibration for a molecule. These frequencies are related to the stretching and bending motions of the bonds within the molecule. Isotopic substitution affects the vibrational frequencies because the mass of the atoms changes, altering the reduced mass of the vibrating system. This is a direct consequence of Hooke's Law in a simplified model of molecular vibrations oregonstate.edu.

Computational studies have shown that deuteration leads to significant changes in calculated vibrational frequencies uni-rostock.de. For example, replacing hydrogen with deuterium (B1214612) typically lowers the vibrational frequency oregonstate.eduajchem-a.com. This change in vibrational frequencies is directly related to the Zero Point Energy (ZPE) of the molecule, which is the minimum energy the molecule possesses even at absolute zero temperature faccts.de. The difference in ZPE between a protium-containing molecule and its deuterated analog is a primary contributor to kinetic isotope effects faccts.delibretexts.org. Computational methods can accurately predict these vibrational frequencies and the resulting isotopic shifts, which can then be compared with experimental spectroscopic data (e.g., IR and Raman spectroscopy) to validate the computational models and gain further insights into molecular structure and dynamics oregonstate.edunih.gov.

Theoretical Prediction of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes wikipedia.org. KIEs arise primarily from the differences in vibrational frequencies and zero-point energies between isotopologues faccts.delibretexts.org. Theoretical calculations are powerful tools for predicting KIEs and thereby gaining insights into reaction mechanisms and transition state structures wikipedia.orgmdpi.comnih.gov.

The theoretical prediction of KIEs typically involves calculating the vibrational frequencies and zero-point energies of the reactants and the transition state for both the light and heavy isotopologues faccts.delibretexts.org. Transition State Theory (TST) is commonly used in conjunction with quantum chemical calculations (DFT or ab initio) to calculate rate constants and their ratios for isotopic variants acs.orgmdpi.com. The ratio of the rate constants for the light and heavy isotopologues (kL/kH) constitutes the KIE wikipedia.org.

For deuterated furanols, theoretical KIE calculations can help identify which steps in a reaction mechanism are rate-determining and whether a particular C-H bond is being broken or formed in the transition state. Large KIEs (kH/kD typically between 1 and 7-8 for primary deuterium effects) indicate that the C-H bond breaking is involved in the rate-limiting step libretexts.orgwikipedia.org. Computational studies of KIEs have been applied to various systems involving C-H bond activation and transfer reactions to elucidate mechanisms nih.govrutgers.edu. Theoretical predictions of KIEs can be compared with experimental measurements to validate proposed reaction mechanisms faccts.denih.gov.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT and ab initio methods, is a powerful approach for elucidating reaction mechanisms involving organic molecules, including deuterated furanols. By mapping out the potential energy surface of a reaction, computational methods can identify intermediates, transition states, and the lowest energy pathway connecting reactants to products akj.azrsc.org.

For reactions involving deuterated furanols, computational modeling can help to:

Identify plausible reaction pathways: Explore different possible sequences of elementary steps.

Locate transition states: Determine the structures and energies of the highest energy points along each reaction pathway, which represent the transition states.

Calculate activation energies: Determine the energy barrier that must be overcome for each step to occur.

Predict reaction rates: Estimate the rate constants for individual steps using TST or other rate theories.

Understand the role of catalysts or the environment: Model the effect of solvents, enzymes, or catalytic surfaces on the reaction mechanism and energetics osti.govnih.gov.

Rationalize experimental observations: Explain experimental results, such as product distributions or observed kinetic isotope effects, based on the calculated reaction profile nih.gov.

Analytical Research Methods Employing Deuterated Furanols

Stable Isotope Dilution Analysis (SIDA) for Quantitative Research

Stable Isotope Dilution Analysis (SIDA) is considered a gold standard for quantitative analysis due to its ability to compensate for matrix effects and sample preparation losses. frontiersin.orgchromatographyonline.com In SIDA, a known amount of a stable isotopically labeled analog of the analyte, such as Furfuranol-d2, is added to the sample. clearsynth.comepa.gov The ratio of the native analyte to the labeled internal standard is then measured by mass spectrometry. scioninstruments.com Since the labeled standard behaves almost identically to the native analyte throughout the sample preparation and analysis process, the ratio remains constant, allowing for accurate quantification even in complex matrices. clearsynth.comscioninstruments.comlcms.czcerilliant.com This approach is particularly useful when analyzing furan (B31954) derivatives in various matrices, including food and environmental samples. nih.govresearchgate.netmaxapress.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) with Deuterated Internal Standards

GC-MS and GC-MS/MS are widely used techniques for the separation and identification of volatile and semi-volatile organic compounds. researchgate.netepa.govosha.gov The coupling of GC with mass spectrometry provides high sensitivity and selectivity. epa.gov When employing GC-MS or GC-MS/MS for the quantitative analysis of furan derivatives, deuterated internal standards like this compound are frequently used in conjunction with SIDA. scioninstruments.comresearchgate.netmdpi.com The deuterated standard is added to the sample before extraction and analysis. epa.gov During GC separation, the deuterated analog typically elutes at a very similar retention time to the native compound due to their similar chemical properties, although slight shifts can occur. cerilliant.comchromforum.orgmyadlm.org In the mass spectrometer, the native analyte and its deuterated analog produce distinct ions due to their mass difference. clearsynth.com By monitoring specific ions for both the analyte and the internal standard (Selected Ion Monitoring - SIM, or Multiple Reaction Monitoring - MRM in GC-MS/MS), their respective peak areas or intensities can be measured. epa.govnih.gov The ratio of the analyte signal to the internal standard signal is then used for quantification based on a calibration curve prepared with known concentrations of both the analyte and the deuterated standard. This approach effectively corrects for variations in injection volume, sample preparation efficiency, and ionization efficiency in the mass spectrometer. scioninstruments.comcerilliant.commdpi.com For instance, deuterated standards have been used in GC-MS methods for quantifying furan and alkylfurans in food products. researchgate.netmaxapress.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) in Deuterated Furanol Quantification

LC-MS and particularly LC-MS/MS are powerful techniques for the analysis of a wide range of compounds, including less volatile or more polar furan derivatives that may not be suitable for GC analysis. frontiersin.orglcms.cz ESI is a common ionization method used in LC-MS/MS. frontiersin.orgnih.gov In the context of quantifying furanols and related compounds using LC-MS or ESI-LC-MS/MS, deuterated analogs serve as internal standards in SIDA. frontiersin.orglcms.cznih.govmdpi.com The principle is similar to GC-MS: the deuterated furanol, such as this compound, is added to the sample early in the analytical process. lcms.cz The mixture is then subjected to LC separation, followed by MS or MS/MS detection. frontiersin.orgnih.gov LC-MS/MS operating in MRM mode offers high selectivity by monitoring specific precursor-product ion transitions for both the analyte and the deuterated internal standard. nih.govepa.gov This helps to minimize interference from the sample matrix. chromforum.orgnih.gov The ratio of the analyte signal to the internal standard signal is used for accurate quantification. scioninstruments.comlcms.cz Deuterated internal standards in LC-MS/MS have been shown to be effective in improving the accuracy and precision of quantitative analysis, especially in complex matrices where matrix effects can significantly influence ionization efficiency. lcms.czcerilliant.comchromforum.orgmyadlm.org Studies have utilized SIDA with LC-MS/MS for the quantification of furan derivatives and other compounds in various matrices. frontiersin.orgnih.govmdpi.comacs.orgrsc.org

Tracer Studies in Complex Chemical and Biochemical Systems

Deuterated compounds, including deuterated furanols like this compound, are valuable as tracers in complex chemical and biochemical systems. zeochem.comnih.gov The deuterium (B1214612) label allows researchers to track the fate and transformation of the labeled molecule within a system without significantly altering its chemical behavior compared to the native compound. clearsynth.comzeochem.com By introducing this compound into a system and monitoring its concentration or the appearance of labeled products over time using techniques like GC-MS or LC-MS, researchers can gain insights into reaction mechanisms, metabolic pathways, and degradation processes involving furfuranol. mdpi.comresearchgate.net For example, deuterated analogs have been used as tracers to study the formation and degradation of furan derivatives in food systems during thermal processing. researchgate.netresearchgate.net In biochemical studies, deuterated compounds can be used to trace metabolic pathways and understand how organisms process specific molecules. researchgate.net The stability of the deuterium label under various conditions makes deuterated furanols suitable for such investigations. clearsynth.com

Applications in Materials Science Research for Characterization of Deuterated Materials

While the search results did not provide specific examples of this compound being directly used for the characterization of deuterated materials in materials science, deuterated compounds in general play a role in this field. nih.govepa.govresearchgate.netvirginia.edu Deuterium labeling can be used to modify the properties of materials or to act as a probe for studying material structure and dynamics using techniques sensitive to isotopic composition, such as neutron scattering or solid-state NMR. google.com In materials science research, the characterization of materials involves determining their composition, structure, and properties using a variety of analytical techniques. researchgate.netvirginia.edu While techniques like X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) are common for material characterization, the use of deuterated compounds can offer unique advantages in specific applications. virginia.edumdpi.com For instance, incorporating deuterated monomers into polymers can alter their physical properties or enable studies of polymer chain dynamics. Although direct examples for this compound in this specific application were not found, the principle of using deuterated analogs to modify or probe material properties is established in materials science. nih.govepa.gov

Emerging Research Frontiers and Future Directions for Deuterated Furanols

Development of Novel and Sustainable Deuteration Methodologies

The efficient and selective incorporation of deuterium (B1214612) into organic molecules, such as furanols, is a critical area of research. Traditional methods for synthesizing deuterated compounds often involve hydrogen-deuterium exchange reactions using heavy water (D₂O) under high temperature and pressure conditions. tn-sanso.co.jpmdpi.com While effective, these batch-type methods can face limitations in terms of production scale, heating and cooling efficiency, and complex separation processes. tn-sanso.co.jp

Recent efforts have focused on developing novel and more sustainable deuteration methodologies. These include the use of catalytic systems, such as those employing palladium (Pd), platinum (Pt), ruthenium dioxide (RuO₂), or manganese (Mn) catalysts. mdpi.comresearchgate.netnih.govnih.govuva.esnju.edu.cn For instance, palladium catalysts supported on carbon have been utilized for H-D exchange reactions with D₂O. nih.gov Electrochemical methods using D₂O as the deuterium source are also being explored as promising routes that can potentially operate under milder, even neutral, conditions without the need for external reductants. researchgate.netnju.edu.cn Flow synthesis methods, particularly those incorporating microwave technology, are being investigated to improve production throughput and reaction efficiency for deuterated aromatic compounds. tn-sanso.co.jp These advancements aim to make the synthesis of deuterated furanols more accessible, cost-effective, and environmentally friendly.

Advanced Applications in Mechanistic Organic Chemistry and Reaction Design

Deuterium labeling is a powerful tool in mechanistic organic chemistry, allowing researchers to gain insights into reaction pathways and transition states. scielo.org.mxdss.go.thkarger.com By observing the fate and location of deuterium atoms in reaction products, chemists can deduce how bonds are broken and formed during a chemical transformation. This is possible because the mass difference between deuterium and hydrogen affects molecular vibrations, which can be detected using techniques like infrared spectrometry and mass spectrometry. scielo.org.mx

In the context of furan (B31954) chemistry, deuteration can be employed to study the mechanisms of various reactions involving the furan ring or its substituents. For example, isotopic labeling experiments using D₂O have been used to investigate the reaction mechanisms occurring during the hydrogenation of furfural (B47365), a precursor to furfuryl alcohol (furanol), over catalysts like Pd/CNTs. researchgate.net These studies revealed that the hydrogenation process can proceed through multiple pathways, including reductive and acid-catalyzed furan ring opening reactions. researchgate.net Understanding these mechanisms at a fundamental level through the use of deuterated furanols can inform the rational design of new catalysts and reaction conditions for improved selectivity and efficiency in organic synthesis.

Integration of Deuterated Furanols in Novel Materials Research

The unique properties conferred by deuterium substitution make deuterated compounds valuable in materials science. Deuterated polymers, for instance, exhibit altered thermal stability, isotopic signatures, and are crucial for applications such as neutron scattering and as standards in analytical techniques like mass spectrometry. resolvemass.canih.govresearchgate.net While research specifically on deuterated furanol polymers is an emerging area, the non-deuterated parent compound, furfuryl alcohol, is widely used as a monomer for the synthesis of furan resins. atamanchemicals.comatamanchemicals.com These resins find applications in composites, cements, adhesives, coatings, and foundry sands due to their chemical resistance and thermal properties. atamanchemicals.comatamanchemicals.com

The integration of deuterated furanols into these or novel polymeric structures could lead to materials with tailored properties for specific advanced applications. For example, deuteration can influence the vibrational frequencies and potentially the physical properties of polymers. resolvemass.ca Studies on the impact of deuteration on furan ring dynamics suggest that it can affect conformational behavior and even the apparent size and shape of the molecule, which could be relevant for material design. researchgate.net Deuterated organic molecules are also being explored in the context of optoelectronic materials like Organic Light Emitting Diodes (OLEDs), where deuteration can improve luminous efficiency and durability. tn-sanso.co.jp This suggests potential avenues for incorporating deuterated furanol derivatives into functional materials with enhanced performance characteristics.

Interdisciplinary Research Expanding the Utility of Deuterated Furanol Derivatives

The utility of deuterated furanol derivatives extends beyond traditional organic chemistry and materials science into various interdisciplinary fields. In the pharmaceutical industry, deuteration is employed to modify the pharmacokinetic properties of drugs, primarily by reducing metabolism at specific sites, which can lead to improved efficacy and reduced toxicity. nih.govmarquette.edu While Furfuranol-d2 itself may not be a pharmaceutical, deuterated furanol derivatives could serve as intermediates or structural components in the synthesis of new drug candidates or agrochemicals. researchgate.netatamanchemicals.comgoogle.com Some research indicates the potential of furanol derivatives in areas like pesticide development google.com and even in exploring potential anti-HIV agents. researchgate.net

Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques such as mass spectrometry, enabling precise quantification of analytes in complex mixtures. researchgate.netscielo.org.mx The distinct isotopic signature of deuterated furanols or their derivatives would make them suitable for such applications. Their use in elucidating biosynthetic pathways scielo.org.mx also highlights their role in biological and biochemical research. The exploration of deuterated furanols in diverse areas, from fundamental mechanistic studies to applied materials science and pharmaceutical research, underscores their growing importance as versatile building blocks and probes in interdisciplinary scientific investigations.

Q & A

Q. How can researchers ensure transparency in reporting negative or inconclusive results for this compound?

- Methodological Answer : Publish negative datasets in repositories like Zenodo or Figshare with detailed metadata. Use the “Results-Blind” submission format (offered by some journals) to reduce publication bias. Discuss limitations in the context of experimental design (e.g., insufficient isotopic labeling) to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.